10-OBn-7alpha-F-gingkolide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

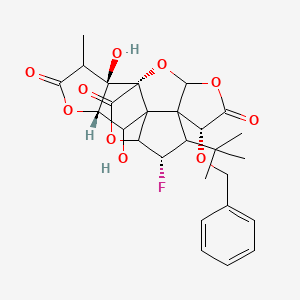

10-OBn-7α-F-银杏内酯B: 是一种从银杏树中分离出来的天然产物银杏内酯B的衍生物。该化合物以其独特的结构而闻名,其中包括一个刚性笼状十二碳骨架,由螺[4.4]壬烷体系、四氢呋喃环和三个内酯环组成。 该化合物在C10位醚化和7α位氟化后,其生物活性得到增强 .

准备方法

合成路线和反应条件: 10-OBn-7α-F-银杏内酯B的合成涉及多个步骤:

起始原料: 银杏内酯B用作起始原料。

醚化: 在碳酸钾等碱的存在下,使用苄基溴对C10位的羟基进行醚化。

氟化: 使用二乙基氨基硫酰三氟化物 (DAST) 等氟化剂将7α位的羟基替换为氟原子。

工业生产方法: 10-OBn-7α-F-银杏内酯B的工业生产遵循类似的合成路线,但规模更大。该过程包括:

大规模醚化: 使用工业反应器进行醚化步骤。

氟化: 以大批量进行氟化步骤,以确保一致性和产量。

化学反应分析

反应类型: 10-OBn-7α-F-银杏内酯B会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾等氧化剂进行氧化。

还原: 可以使用氢化铝锂等还原剂进行还原反应。

取代: C10位的苄基醚基团可以使用亲核取代反应被其他基团取代。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 甲醇中的甲醇钠等亲核试剂。

主要产物:

氧化: 生成羧酸或酮。

还原: 生成醇。

取代: 生成各种取代衍生物

科学研究应用

Neuroprotective Effects

Cognitive Function Improvement

Recent studies have demonstrated that ginkgolide B, and its derivatives like 10-OBn-7alpha-F-gingkolide B, can significantly improve cognitive function. Research involving transgenic mouse models of Alzheimer’s disease has shown that these compounds can reduce amyloid-beta-induced neuroinflammation and enhance cognitive abilities. Specifically, ginkgolide B has been observed to promote M2 polarization in microglia, which is associated with anti-inflammatory effects and improved neuronal health .

Mechanisms of Action

The neuroprotective effects are attributed to several mechanisms:

- Reduction of Oxidative Stress : Ginkgolides act as free radical scavengers, reducing oxidative damage in neurons .

- Promotion of Neurogenesis : These compounds stimulate pathways such as Wnt/β-catenin, which are crucial for neuronal differentiation and survival .

- Inhibition of Pro-inflammatory Cytokines : Ginkgolide treatment has been linked to decreased levels of pro-inflammatory cytokines like IL-1β and IL-18 in the brain .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties through its action on the Platelet Activating Factor receptor (PTAFR). This receptor plays a crucial role in mediating inflammatory responses. Research indicates that antagonizing this receptor can mitigate inflammation associated with various conditions, including ischemic and hemorrhagic strokes .

Pharmacological Potential as PAF Receptor Antagonist

The compound has been identified as a potent antagonist of the Platelet Activating Factor receptor. This receptor is involved in several pathological processes, including inflammation and thrombosis. By inhibiting this receptor, this compound may offer therapeutic benefits in conditions characterized by excessive inflammation or platelet aggregation .

Synthesis and Derivative Research

Research into the synthesis of ginkgolide derivatives has revealed that modifications at specific positions can enhance their pharmacological properties. The 7-position modifications have been particularly noted for increasing potency against the PAF receptor, suggesting that this compound could be optimized further for therapeutic use .

Case Studies

Several case studies highlight the efficacy of ginkgolides in clinical settings:

- Alzheimer's Disease Models : In studies using APP/PS1 transgenic mice, ginkgolide treatment led to significant improvements in memory deficits and reductions in amyloid plaque formation.

- Stroke Models : In ischemic stroke models, administration of ginkgolides resulted in reduced infarct size and improved neurological outcomes, supporting their role as neuroprotective agents.

作用机制

10-OBn-7α-F-银杏内酯B的作用机制涉及它与血小板活化因子受体的相互作用。该化合物充当拮抗剂,抑制受体活性,从而减少血小板聚集。 这种作用是通过抑制与受体相关的信号通路介导的,包括钙信号通路和神经活性配体-受体相互作用通路 .

相似化合物的比较

类似化合物:

- 银杏内酯A

- 银杏内酯C

- 银杏内酯J

- 银杏内酯K

比较:

- 银杏内酯A、C、J和K 与 10-OBn-7α-F-银杏内酯B 具有类似的结构特征,例如刚性笼状骨架和内酯环。

- 独特性: 10-OBn-7α-F-银杏内酯B 中存在 C10 位的苄基醚基团和 7α 位的氟原子,使其与其他银杏内酯相比,生物活性增强。 这些修饰改善了其溶解度和受体结合亲和力,使其成为血小板活化因子受体更有效的拮抗剂 .

属性

分子式 |

C27H29FO10 |

|---|---|

分子量 |

532.5 g/mol |

IUPAC 名称 |

(1S,6R,9S,13S,17R)-8-tert-butyl-9-fluoro-12,17-dihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C27H29FO10/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1 |

InChI 键 |

LFVHCLPCEWRXME-CLNXZACASA-N |

手性 SMILES |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5F)C(C)(C)C)O |

规范 SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。